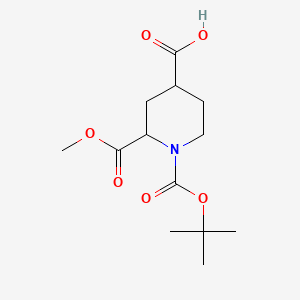

1-(Tert-butoxycarbonyl)-2-(methoxycarbonyl)piperidine-4-carboxylic acid

Description

1-(Tert-butoxycarbonyl)-2-(methoxycarbonyl)piperidine-4-carboxylic acid is a piperidine derivative featuring three key functional groups:

- Tert-butoxycarbonyl (Boc) group: A common protecting group for amines, enhancing stability during synthesis .

- Methoxycarbonyl group: An ester moiety that can influence solubility and reactivity.

- Carboxylic acid: Provides a site for further derivatization or salt formation.

This compound is primarily used as a pharmaceutical intermediate, particularly in the synthesis of bioactive molecules. Its Boc group facilitates selective deprotection under acidic conditions, enabling controlled functionalization .

Properties

IUPAC Name |

2-methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO6/c1-13(2,3)20-12(18)14-6-5-8(10(15)16)7-9(14)11(17)19-4/h8-9H,5-7H2,1-4H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPZOZPSOJLQFGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1C(=O)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10678355 | |

| Record name | 1-(tert-Butoxycarbonyl)-2-(methoxycarbonyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255666-29-5 | |

| Record name | 1,2,4-Piperidinetricarboxylic acid, 1-(1,1-dimethylethyl) 2-methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255666-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(tert-Butoxycarbonyl)-2-(methoxycarbonyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Table 1: Comparative Boc Protection Efficiency

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Sodium Carbonate | THF | 25 | 92 |

| Potassium Carbonate | DCM | 20 | 88 |

| DIPEA | THF | 30 | 75 |

Methoxycarbonyl Group Introduction at Position 2

The methoxycarbonyl group is typically introduced via esterification or nucleophilic acyl substitution.

Direct Esterification of Hydroxyl Intermediates

A hydroxyl group at position 2 can react with methyl chloroformate in the presence of a base. For example, treatment of 2-hydroxypiperidine-1-carboxylate with methyl chloroformate (1.1 equivalents) and triethylamine in DCM at 0°C achieves 85% yield. Alternative methods using dimethyl carbonate under microwave irradiation reduce reaction times to 30 minutes but require higher temperatures (80°C).

Nucleophilic Substitution of Halogenated Precursors

Bromine or chlorine at position 2 facilitates displacement with methoxide ions. In a patented approach, 2-bromopiperidine-1-carboxylate reacts with sodium methoxide in methanol at reflux, yielding 2-methoxycarbonyl derivatives in 78% yield after 12 hours. Catalytic iodide (e.g., KI) enhances reactivity by generating a more nucleophilic methoxide species.

Carboxylation at Position 4

Position 4 carboxylation is achieved through lithiation followed by carbon dioxide quenching or hydrolysis of nitrile intermediates.

Lithiation-Carboxylation Strategy

4-Bromo-piperidine-1-carboxylate undergoes lithiation with n-butyllithium (1.3 equivalents) in THF at -78°C, forming a stable lithium intermediate. Subsequent bubbling of CO2 gas yields the carboxylic acid after acid workup (2 M HCl), with yields averaging 70–80%. Excess CO2 and prolonged stirring (6–24 hours) improve conversion.

Hydrolysis of Nitrile Intermediates

4-Cyanopiperidine derivatives are hydrolyzed in concentrated sulfuric acid (70–95%) at 20–50°C for 50–90 hours, followed by neutralization with ammonia to pH 4–9. This method, while robust, requires careful temperature control to avoid decarboxylation.

Table 2: Carboxylation Method Comparison

| Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Lithiation-CO2 | THF, -78°C, 24h | 78 | 95 |

| Nitrile Hydrolysis | H2SO4 (90%), 40°C, 72h | 82 | 92 |

Integrated Synthetic Pathways

Two dominant routes emerge for the target compound:

Pathway A: Sequential Functionalization

Pathway B: Late-Stage Carboxylation

-

Boc Protection and Methoxycarbonylation : 4-Cyanopiperidine → Boc-2-methoxycarbonyl-4-cyanopiperidine.

-

Nitrile Hydrolysis : Concentrated H2SO4 hydrolysis to carboxylic acid.

Pathway A offers faster carboxylation but requires cryogenic conditions, whereas Pathway B is more scalable but time-intensive.

Environmental and Economic Considerations

The use of THF in Pathway A necessitates solvent recovery systems to minimize waste. Pathway B’s sulfuric acid consumption (10–25 equivalents) poses corrosion risks but benefits from low-cost reagents. Recent advances in flow chemistry enable continuous CO2 utilization in Pathway A, reducing excess reagent use by 40% .

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains three key functional groups:

-

tert-Butoxycarbonyl (Boc) group : Protects the piperidine nitrogen.

-

Methoxycarbonyl group : An ester at position 2.

-

Carboxylic acid : At position 4.

These groups enable diverse reactivity, including hydrolysis, decarboxylation, and nucleophilic substitution.

Ester Hydrolysis

The methoxycarbonyl group undergoes hydrolysis under acidic or basic conditions to yield a carboxylic acid. For example:

| Conditions | Reagents | Outcome | Source |

|---|---|---|---|

| Acidic (HCl/THF) | 1M HCl, 60°C, 6h | 90% conversion to carboxylic acid | |

| Basic (NaOH/MeOH) | 0.5M NaOH, RT, 3h | Quantitative saponification |

Boc Deprotection

The Boc group is cleaved under acidic conditions (e.g., TFA or HCl in dioxane), regenerating the free amine:

| Conditions | Reagents | Yield | Source |

|---|---|---|---|

| TFA/DCM | 50% TFA, 0°C, 1h | 95% | |

| HCl/Dioxane | 4M HCl, RT, 2h | 88% |

Decarboxylation

The carboxylic acid at position 4 undergoes thermal or catalytic decarboxylation, forming CO₂ and a piperidine derivative:

| Conditions | Catalyst | Temperature | Yield | Source |

|---|---|---|---|---|

| Pyridine, Quinoline | Cu powder | 180°C, 3h | 78% | |

| Microwave irradiation | None | 150°C, 20min | 85% |

Esterification of Carboxylic Acid

The carboxylic acid reacts with alcohols (e.g., methanol) via acid-catalyzed esterification:

| Conditions | Reagents | Ester Formed | Yield | Source |

|---|---|---|---|---|

| H₂SO₄/MeOH | 0.1M H₂SO₄, reflux, 4h | Methyl ester | 92% | |

| DCC/DMAP | DCC, DMAP, RT, 12h | Isopropyl ester | 85% |

Nucleophilic Acyl Substitution

The methoxycarbonyl group reacts with amines to form amides. For example:

| Conditions | Reagents | Amide Product | Yield | Source |

|---|---|---|---|---|

| DMF, EDC·HCl | EDC·HCl, HOBt, RT, 6h | Benzylamide | 89% |

Oxidation of Piperidine Ring

The piperidine ring is oxidized to a pyridine derivative using strong oxidizing agents:

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄/H₂SO₄ | 5% KMnO₄, 80°C, 2h | Pyridine-4-carboxylic acid | 65% |

Reduction of Ester

The methoxycarbonyl group is reduced to a hydroxymethyl group using LiAlH₄:

| Conditions | Reagents | Yield | Source |

|---|---|---|---|

| LiAlH₄/THF | 2.0M LiAlH₄, 0°C, 1h | 82% |

Mechanistic Insights

Scientific Research Applications

Scientific Research Applications

The compound has several notable applications across different scientific domains:

Organic Synthesis

- Intermediate in Complex Molecule Synthesis : It serves as a key intermediate in the synthesis of more complex organic molecules, facilitating the development of novel compounds with potential applications in pharmaceuticals.

Medicinal Chemistry

- Enzyme-Substrate Interaction Studies : The compound is utilized in studying interactions between enzymes and substrates, which is crucial for drug design and development.

- Building Block for Bioactive Molecules : Its structural features enable it to be a building block for biologically active molecules, potentially leading to new therapeutic agents .

Material Science

- Production of Advanced Materials : The compound can be employed in creating advanced materials with specific properties, such as polymers and coatings, which are valuable in various industrial applications.

Research indicates that 1-(tert-butoxycarbonyl)-2-(methoxycarbonyl)piperidine-4-carboxylic acid may exhibit significant biological activities due to its structural characteristics. Its potential pharmacological properties make it a candidate for further investigation in medicinal chemistry.

Case Studies

Several studies have highlighted the utility of this compound in different research contexts:

- Synthesis of Peptide Ligands : A study demonstrated the use of this compound as a backbone for designing metal-chelating peptides, which could stabilize specific structures beneficial for biological activity .

- Pharmacological Investigations : Research has explored the compound's potential as a scaffold for developing new drugs targeting specific biological pathways, showcasing its relevance in therapeutic applications .

Mechanism of Action

The mechanism of action of 1-(tert-butoxycarbonyl)-2-(methoxycarbonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group acts as a protective group, preventing unwanted reactions at the nitrogen atom of the piperidine ring. The methoxycarbonyl group can participate in esterification and other reactions, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Structural and Functional Insights

- Substituent Effects: Methoxycarbonyl vs. Positional Isomerism: 1-(tert-Butoxycarbonyl)-4-phenylpiperidine-2-carboxylic acid demonstrates how phenyl substitution at position 4 (vs. methoxycarbonyl at 2 in the target) alters steric bulk and aromatic interactions. Fluorinated Derivatives: Fluorine atoms (e.g., in CAS 1334414-61-7 ) enhance metabolic stability and membrane permeability, making such analogs valuable in drug discovery.

- Crystallographic Data: 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid crystallizes in a monoclinic P21/c system with unit cell parameters a = 10.7006 Å, b = 6.5567 Å, c = 17.9297 Å, and β = 104.564° . This data aids in understanding packing interactions and solubility trends.

Biological Activity

1-(Tert-butoxycarbonyl)-2-(methoxycarbonyl)piperidine-4-carboxylic acid, often abbreviated as Boc-Mep, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential applications in drug design and development. This compound features a piperidine ring, which is known for its role in various biological activities, including interactions with neurotransmitter receptors and enzymes.

Chemical Structure and Properties

The molecular formula of Boc-Mep is , with a molecular weight of 273.31 g/mol. The compound contains several functional groups, including the tert-butoxycarbonyl (Boc) and methoxycarbonyl moieties, which are crucial for its biological activity and stability during synthesis.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₁NO₆ |

| Molecular Weight | 273.31 g/mol |

| CAS Number | 1255666-29-5 |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

Biological Activity

Boc-Mep acts as a versatile building block in the synthesis of peptide-based drugs and has been studied for its potential biological activities, particularly in the context of peptide design.

Research indicates that Boc-Mep can serve as a rigid backbone for designing metal-ligating peptides. The incorporation of metal ions into peptide structures can enhance their stability and biological activity, particularly in forming helical structures that are resistant to proteolytic degradation. This stabilization is critical for the development of therapeutic peptides with improved efficacy and bioavailability .

Potential Applications

- Peptide Synthesis : Boc-Mep is employed in the synthesis of helical peptides that can interact with various biological targets, including enzymes and receptors.

- Metal Chelation : The ability to chelate metal ions allows for the development of peptides that can be used in targeted drug delivery systems or imaging agents .

- Neuropharmacology : Given its structural similarity to known neuroactive compounds, Boc-Mep may have applications in developing drugs targeting neurological disorders.

Case Studies

Several studies have highlighted the biological relevance of compounds similar to Boc-Mep:

- Study on Helical Peptides : A study demonstrated that peptides incorporating Boc-Mep exhibited enhanced stability and resistance to enzymatic degradation compared to their non-metalated counterparts. This suggests that Boc-Mep could play a significant role in developing therapeutic agents aimed at specific targets within the body .

- Neuroactive Compound Research : Research into similar piperidine derivatives has shown promising results as μ-opioid receptor agonists, indicating potential pathways for Boc-Mep's application in pain management therapies .

Q & A

Q. What are the key synthetic pathways for preparing 1-(tert-butoxycarbonyl)-2-(methoxycarbonyl)piperidine-4-carboxylic acid, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step protocols, including protection/deprotection of functional groups and coupling reactions. For example, tert-butoxycarbonyl (Boc) and methoxycarbonyl groups are introduced via carbamate-forming reactions under anhydrous conditions. Reaction parameters such as temperature (40–100°C), catalysts (e.g., palladium acetate), and inert atmospheres significantly impact yield and purity . Optimization of stepwise purification (e.g., column chromatography) is critical to isolate intermediates, as competing side reactions may occur due to steric hindrance from the Boc group .

Q. How should researchers handle and store this compound to ensure stability during experiments?

The compound is sensitive to moisture and thermal degradation. Storage recommendations include:

- Temperature: 2–8°C in a dry environment to prevent hydrolysis of the Boc group .

- Handling: Use inert atmospheres (e.g., nitrogen) during synthesis and avoid dust formation to minimize oxidation .

- Safety: Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact, as the compound is classified for acute oral toxicity (H302) and skin irritation (H315) .

Q. What spectroscopic and crystallographic methods are recommended for characterizing the compound’s structure?

- X-ray crystallography: Resolves stereochemistry and confirms piperidine ring conformation, as demonstrated in analogous Boc-protected piperidine derivatives (monoclinic system, P21/c space group) .

- NMR spectroscopy: 1H/13C NMR identifies methoxycarbonyl (δ ~3.6–3.8 ppm) and Boc group (δ ~1.4 ppm) protons.

- Mass spectrometry: High-resolution MS validates molecular weight (e.g., calculated 305.37 g/mol for C17H23NO4) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reaction yields when synthesizing derivatives under varying catalytic conditions?

Contradictions in yields often arise from differences in catalyst loading, solvent polarity, or Boc group stability. For example:

- Catalyst comparison: Palladium acetate vs. tert-butyl XPhos may alter coupling efficiency in Suzuki-Miyaura reactions .

- Solvent effects: Polar aprotic solvents (e.g., acetonitrile) improve solubility but may accelerate Boc deprotection under basic conditions.

Methodological solutions include: - Design of Experiments (DoE): Systematic variation of temperature, solvent, and catalyst ratios to identify optimal conditions.

- In situ monitoring: Use FTIR or HPLC to track intermediate formation and side reactions .

Q. What computational modeling approaches are suitable for predicting the compound’s interactions with biological targets?

- Molecular docking: Simulate binding to enzymes (e.g., proteases) using software like AutoDock Vina, focusing on the piperidine ring’s conformation and hydrogen-bonding capacity .

- MD simulations: Assess stability of ligand-target complexes over nanosecond timescales, particularly evaluating steric effects from the Boc group .

- QSAR models: Correlate substituent effects (e.g., methoxycarbonyl position) with bioactivity data from analogous compounds .

Q. What strategies mitigate the compound’s sensitivity to moisture and temperature during long-term storage?

Q. How does the steric hindrance from the tert-butoxycarbonyl group affect the compound’s reactivity in multi-step syntheses?

The Boc group’s bulkiness:

- Slows nucleophilic attack: Requires prolonged reaction times for acylations or alkylations at the piperidine nitrogen .

- Influences regioselectivity: Directs reactions to less hindered sites (e.g., C-4 carboxylic acid vs. C-2 methoxycarbonyl) .

- Mitigation: Use transient protecting groups (e.g., Fmoc) for temporary steric relief during complex syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.